molecular formula C18H20O2 B12318837 4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol

4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol

Cat. No.: B12318837
M. Wt: 268.3 g/mol
InChI Key: GGWYYLOIWHKAJM-OUKQBFOZSA-N
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Description

4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol (CAS 57244-54-9) is a bisphenol analog of significant interest in biochemical and endocrine disruption research. This compound, with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol, serves as a critical reference standard in studies investigating the molecular mechanisms of estrogen receptor (ERα) action . Research indicates that structurally similar bisphenol compounds can bind to the estrogen receptor and function as ligands, with their specific chemical structure determining whether they act as agonists or antagonists . These interactions can alter the conformation of the liganded-ERα complex, modulating the transcriptional activity of estrogen-responsive genes and influencing critical cellular processes such as proliferation and apoptosis . This makes this compound a valuable tool for elucidating the structure-activity relationships of endocrine-disrupting chemicals and their impact on hormone-sensitive systems. The compound is provided for research applications only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol

InChI

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3/b13-12+

InChI Key

GGWYYLOIWHKAJM-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C(C)(C)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Sulfonated polystyrene-divinylbenzene ion-exchange resins (e.g., Amberlyst® 15) or macroporous cation exchangers.
  • Temperature : 60–90°C (isothermal or adiabatic reactor columns).
  • Molar Ratio : Phenol-to-mesityl oxide ratios of 8:1 to 12:1 to minimize oligomerization.
  • Byproduct Management : Water removal via inert gas sparging (N₂ or CO₂) or vacuum distillation to shift equilibrium toward product formation.

Mechanism :
The reaction proceeds via electrophilic aromatic substitution, where the α,β-unsaturated ketone (mesityl oxide) undergoes protonation to form a carbocation. Phenol attacks the carbocation at the para position, followed by dehydration to yield the target compound.

Example :
In a pilot-scale reactor, phenol and mesityl oxide were fed into a sectionalized slurry bubble column with sulfonated polystyrene catalyst (30% v/v holdup). At 75°C and a weight hourly space velocity (WHSV) of 10 h⁻¹, the product composition contained 28 wt% 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bisphenol with ≤2 wt% water.

Dimerization of 4-Isopropenylphenol

4-Isopropenylphenol, a BPA metabolite, dimerizes under basic or acidic conditions to form the target compound.

Protocol:

  • Reactants : 4-Isopropenylphenol (synthesized via BPA thermolysis at 240°C under reduced pressure).
  • Catalyst : Sodium hydroxide (0.5–2 mol%) or acidic ion-exchange resins.
  • Conditions : 120–150°C for 4–8 hours in toluene or xylene.

Outcome :
The reaction yields 65–78% this compound, with residual oligomers (e.g., trimers) removed via fractional crystallization.

Isomerization of BPA Byproducts

Industrial BPA production generates byproducts such as 2,4'-(propane-2,2-diyl)diphenol and chroman derivatives. These can be isomerized to the target compound using catalytic processes.

Key Steps:

  • Catalytic Decomposition : Byproduct streams are heated with macroporous cation exchangers (e.g., Dowex® 50WX4) at 80–100°C to cleave oligomers into 2-p-hydroxyphenylpropene intermediates.
  • Recombination : The intermediates react with phenol in the presence of acidic catalysts (e.g., H₂SO₄ or HCl) to form this compound.

Data :
A study using a continuous distillation reactor achieved 92% conversion of chroman derivatives into the target compound, with a selectivity of 85%.

Continuous Reactive Distillation

Modern methods employ reactive distillation columns to integrate synthesis and purification.

Setup:

  • Reactor Type : Trayed column with alternating catalytic (sulfonated resin) and separation zones.
  • Feed Points : Phenol fed at the top; mesityl oxide introduced at multiple stages to maintain stoichiometry.
  • Operating Parameters :
    • Temperature gradient: 70°C (top) to 90°C (bottom).
    • Pressure: 0.5–1.5 bar (vacuum-assisted).
    • N₂ sparging rate: 0.1–0.5 L/kg feed.

Performance :
A 10-m column produced this compound at 2.1 kg per kg catalyst per hour, with 94% purity after melt crystallization.

Purification and Isolation

Crude product mixtures require multi-step purification:

  • Crystallization : Solvent-based (e.g., toluene/hexane) to remove oligomers.
  • Distillation : Short-path distillation under vacuum (≤0.1 mbar) to isolate the target compound.
  • Chromatography : Preparative HPLC for high-purity (>99%) research-grade material.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acid-Catalyzed Condensation 75–85 90–94 Industrial High
Dimerization 65–78 85–90 Pilot-scale Moderate
Isomerization 70–92 88–93 Industrial Low
Reactive Distillation 80–90 94–97 Industrial High

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol involves its interaction with estrogen receptors. It can mimic the action of natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features logPoct/wat Tboil (K)
4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol 57244-54-9 C₁₈H₂₀O₂ 268.35 Trimethyl-propene bridge, two phenol groups 4.76 507.82
Bisphenol A (BPA) 80-05-7 C₁₅H₁₆O₂ 228.29 Isopropylidene bridge, two phenol groups 3.32–3.85 507–530*
Hinokiresinol (cis/trans) 17676-24-3 C₁₇H₁₆O₂ 252.31 Ethenyl-propene bridge, stereoisomerism 4.21 ~500 (est.)
Bisphenol F (BPF) 620-92-8 C₁₃H₁₂O₂ 200.23 Methylene bridge, two phenol groups 2.95 568–570*
(−)-Nyasol (cis-hinokiresinol) 96895-25-9 C₁₇H₁₆O₂ 252.31 Z-configured ethenyl-propene bridge 4.21 ~500 (est.)

*Reported values vary based on measurement methods. Sources: .

Structural Differences and Implications

  • Bridge Substituents: The trimethyl-propene bridge in the target compound introduces steric bulk compared to BPA’s isopropylidene or BPF’s methylene bridges. This likely reduces rotational freedom and increases thermal stability . Hinokiresinol and its isomers (e.g., (−)-nyasol) feature an ethenyl-propene bridge with stereoisomerism (Z/E or cis/trans), influencing biological activity .

Environmental and Industrial Considerations

  • Degradation: Nonylphenol monooxygenase (NmoA) degrades bisphenols with diphenolic structures via ipso hydroxylation. The target compound’s trimethyl-propene bridge may hinder enzymatic access, increasing environmental persistence compared to BPF or BPS .
  • Applications:
    BPA is widely used in polycarbonate plastics, while BPF and BPS serve as alternatives. The target compound’s higher molecular weight and stability could make it suitable for specialized polymers or pharmaceutical intermediates .

Thermodynamic Stability

The target compound’s ΔfG° (Gibbs free energy of formation) is −56.67 kJ/mol, indicating moderate stability. Its ΔvapH° (enthalpy of vaporization) is 78.32 kJ/mol, higher than BPA’s (~60 kJ/mol), suggesting reduced volatility .

Biological Activity

4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol is an organic compound with the molecular formula C18H20O2C_{18}H_{20}O_{2} and a molecular weight of 268.35 g/mol. It is structurally similar to bisphenol A (BPA), a well-known endocrine disruptor, and has been the subject of research due to its potential biological activity and implications for human health and the environment.

PropertyValue
Molecular FormulaC18H20O2C_{18}H_{20}O_{2}
Molecular Weight268.35 g/mol
IUPAC Name4-[(E)-4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol
CAS Registry Number57244-54-9

Synthesis

The synthesis of this compound typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. Industrial production methods have been optimized for large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Endocrine Disruption Potential

Research indicates that this compound may exhibit endocrine-disrupting properties similar to BPA. Its mechanism of action involves interaction with estrogen receptors, potentially leading to changes in gene expression and cellular function. This is particularly concerning as it can mimic natural estrogens and disrupt normal hormonal signaling pathways .

Case Study: Estrogen Receptor Modulation

A study investigated the binding affinity of various bisphenols to estrogen receptors. The findings suggested that this compound binds to estrogen receptor alpha (ERα) with a significant affinity comparable to BPA. This interaction can lead to altered transcriptional activity in target tissues such as breast and reproductive organs .

Toxicological Assessments

Toxicological assessments have revealed that exposure to this compound may be linked to various health risks including reproductive toxicity and developmental effects. Long-term exposure studies are necessary to fully understand its impact on human health.

Comparative Analysis with Other Bisphenols

To better understand its biological activity, a comparison with other bisphenols such as BPA and bisphenol S (BPS) is crucial. The following table summarizes key findings:

CompoundEstrogenic ActivityToxicity LevelApplications
This compoundModerateModerateHigh-performance plastics
Bisphenol A (BPA)HighHighPlastics, resins
Bisphenol S (BPS)LowModerateBPA-free products

The mechanism by which this compound exerts its biological effects primarily involves its structural similarity to natural estrogens. It binds to estrogen receptors and can modulate downstream signaling pathways that regulate cell proliferation and differentiation.

Molecular Dynamics Studies

Molecular dynamics simulations have shown that bisphenols tend to localize at the lipid bilayer interface of cellular membranes. This behavior affects membrane fluidity and biophysical properties, potentially leading to altered cellular responses .

Table: Membrane Interaction Studies

Bisphenol TypeLocalization in MembraneEffect on Membrane Properties
BPAHighIncreased fluidity
BPFModerateMinimal effect
4,4'-(1,3,3-Trimethyl...)HighSignificant alteration

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